molecular formula C9H17IO2 B14629615 (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane CAS No. 56881-97-1

(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane

Cat. No.: B14629615
CAS No.: 56881-97-1
M. Wt: 284.13 g/mol
InChI Key: UYOGQQFNTLJDIL-SSDOTTSWSA-N
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Description

(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound with a unique structure that includes an iodoethyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the reaction of 2-iodoethanol with a suitable dioxolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Formation of substituted dioxolane derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s structure allows it to act as a ligand in coordination chemistry, potentially interacting with metal ions and other molecular entities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of both the iodoethyl group and the tetramethyl-substituted dioxolane ring

Properties

CAS No.

56881-97-1

Molecular Formula

C9H17IO2

Molecular Weight

284.13 g/mol

IUPAC Name

(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane

InChI

InChI=1S/C9H17IO2/c1-8(2)7(5-6-10)11-9(3,4)12-8/h7H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

UYOGQQFNTLJDIL-SSDOTTSWSA-N

Isomeric SMILES

CC1([C@H](OC(O1)(C)C)CCI)C

Canonical SMILES

CC1(C(OC(O1)(C)C)CCI)C

Origin of Product

United States

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